6-(4-(Trifluoromethyl)piperidin-1-yl)nicotinonitrile
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Overview
Description
6-(4-(Trifluoromethyl)piperidin-1-yl)nicotinonitrile is a compound that features a piperidine ring substituted with a trifluoromethyl group and a nicotinonitrile moiety. This compound is of interest due to its unique chemical structure, which imparts specific physicochemical properties that can be leveraged in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Trifluoromethyl)piperidin-1-yl)nicotinonitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Coupling with Nicotinonitrile: The final step involves coupling the trifluoromethyl-substituted piperidine with a nicotinonitrile derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, yield, and scalability. Continuous flow chemistry and other advanced techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(4-(Trifluoromethyl)piperidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
6-(4-(Trifluoromethyl)piperidin-1-yl)nicotinonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(4-(Trifluoromethyl)piperidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine-based compound with antiproliferative effects.
Matrine: Known for its anti-inflammatory and anticancer activities.
Uniqueness
6-(4-(Trifluoromethyl)piperidin-1-yl)nicotinonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability . These properties can enhance its bioavailability and efficacy in various applications.
Properties
IUPAC Name |
6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c13-12(14,15)10-3-5-18(6-4-10)11-2-1-9(7-16)8-17-11/h1-2,8,10H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGRRHWDDAITBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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